NAB-14

Description

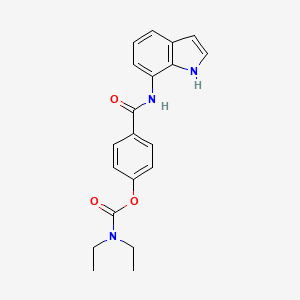

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(1H-indol-7-ylcarbamoyl)phenyl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-3-23(4-2)20(25)26-16-10-8-15(9-11-16)19(24)22-17-7-5-6-14-12-13-21-18(14)17/h5-13,21H,3-4H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGIKJOMEYPSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NAB-14: A Technical Guide to a Selective GluN2C/2D Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAB-14 is a potent and highly selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1] Belonging to the N-aryl benzamide (NAB) class of compounds, this compound exhibits greater than 800-fold selectivity for GluN2C/2D-containing receptors over those containing GluN2A or GluN2B subunits.[1] This high degree of selectivity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of GluN2C/2D-containing NMDA receptors in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the relevant signaling pathways.

Introduction to this compound and NMDA Receptor Modulation

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for excitatory synaptic transmission and plasticity, with implications in numerous neurological and psychiatric disorders.[1][2] NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties. While GluN2A and GluN2B subunits are predominant in the adult forebrain, GluN2C and GluN2D are more restricted in their expression, being found in specific neuronal populations such as hippocampal interneurons and in brain regions like the cerebellum and subthalamic nucleus.[1]

Allosteric modulation of NMDARs offers a promising therapeutic strategy by providing a more subtle and subunit-selective means of regulating receptor function compared to direct agonists or antagonists. Negative allosteric modulators (NAMs) like this compound bind to a site on the receptor distinct from the agonist binding site, reducing the receptor's response to glutamate. The high selectivity of this compound for the GluN2C and GluN2D subunits allows for the targeted modulation of specific neural circuits with a potentially lower risk of side effects associated with non-selective NMDAR blockade.

Mechanism of Action

This compound acts as a non-competitive antagonist of GluN2C/2D-containing NMDARs. Its inhibitory effect is not overcome by increasing concentrations of the agonists glutamate or glycine, confirming its allosteric mechanism. Site-directed mutagenesis studies have suggested that the structural determinants for this compound's inhibitory activity reside within the M1 transmembrane helix of the GluN2D subunit. This indicates that this compound likely binds to a novel allosteric site in this region, or that this region is critical for the conformational changes induced by this compound binding elsewhere on the receptor.

dot

Caption: Mechanism of this compound action on GluN2C/D-containing NMDA receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and other relevant GluN2C/2D-selective negative allosteric modulators.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor Subunit Composition | IC50 (nM) | Selectivity vs. GluN2A/2B | Reference |

| GluN1/GluN2D | 580 | >800-fold | |

| GluN1/GluN2C | 2,200 | >800-fold | |

| GluN1/GluN2A | >500,000 | - | |

| GluN1/GluN2B | >500,000 | - | |

| GluN1/GluN2A/GluN2C (triheteromeric) | 15,000 | Modestly reduced vs. diheteromeric |

Table 2: Comparison of GluN2C/2D-Selective Negative Allosteric Modulators

| Compound | GluN2C IC50 (µM) | GluN2D IC50 (µM) | GluN2A IC50 (µM) | GluN2B IC50 (µM) | Reference |

| This compound | 2.2 | 0.58 | >500 | >500 | |

| DQP-1105 | 7.0 - 8.5 | 2.7 | 206 | 153 | |

| QNZ46 | 7.1 | 3.9 | 182 | 193 | |

| UBP145 | - | ~1 (inhibits LTP) | >10 | >10 |

Table 3: In Vivo Pharmacokinetics of this compound

| Species | Dose (mg/kg, p.o.) | Peak Brain Free Concentration (nM) | Reference |

| Mouse | 20 | 3.2 | |

| Rat | 20 | 3.8 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are synthesized from the primary literature and general best practices.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to determine the potency and selectivity of compounds on specific, recombinantly expressed ion channel subunits.

dot

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) recordings.

Protocol Details:

-

Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1 and GluN2D) at a typical concentration of ~10-50 ng per oocyte. Injected oocytes are incubated for 2-4 days at 16-18°C in ND96 buffer.

-

Solutions:

-

ND96 Buffer: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Recording Solution: ND96 buffer.

-

-

Recording:

-

Oocytes are placed in a recording chamber and continuously perfused with recording solution.

-

Two glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl are used to impale the oocyte.

-

The oocyte membrane potential is clamped at a holding potential of -40 to -70 mV.

-

Current responses are evoked by the application of a maximal concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).

-

Increasing concentrations of this compound are co-applied with the agonists to determine the IC50 value.

-

Data is acquired and analyzed to generate concentration-response curves.

-

Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices

This technique is used to study the effect of this compound on native NMDA receptor-mediated synaptic currents in a more physiologically relevant context.

dot

Caption: Experimental workflow for whole-cell patch-clamp recordings in brain slices.

Protocol Details:

-

Slice Preparation: Rodents (e.g., rats or mice) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (typically 300 µm thick) containing the region of interest (e.g., hippocampus or subthalamic nucleus) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 30 minutes before being maintained at room temperature.

-

Solutions:

-

aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 dextrose, bubbled with 95% O₂/5% CO₂.

-

Intracellular Solution (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.25 with CsOH.

-

-

Recording:

-

A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell patch-clamp recordings are established from target neurons (e.g., hippocampal interneurons) using borosilicate glass pipettes (3-6 MΩ).

-

To isolate NMDA receptor-mediated currents, AMPA and GABA receptors are typically blocked with antagonists (e.g., CNQX and picrotoxin).

-

Synaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers.

-

This compound is bath-applied to the slice to determine its effect on the amplitude and kinetics of the NMDA receptor-mediated EPSCs.

-

Signaling Pathways

The selective inhibition of GluN2C/2D-containing NMDA receptors by this compound has significant implications for downstream signaling cascades. While the specific signaling pathways coupled to GluN2C and GluN2D subunits are still under active investigation, they are known to differ from those associated with GluN2A and GluN2B. The C-terminal domains of the GluN2 subunits are critical for linking the receptor to intracellular signaling molecules.

Inhibition of GluN2C/2D subunits by this compound would be expected to reduce calcium influx through these specific channels, thereby modulating the activity of calcium-dependent enzymes and signaling pathways. For example, in brain regions where GluN2D is expressed, its inhibition could alter neuronal excitability and synaptic plasticity. Recent studies suggest that GluN2C and GluN2D subunits may have opposing roles in the modulation of neuronal oscillations, with GluN2C in astrocytes providing excitatory feedback and GluN2D in interneurons providing inhibitory feedback to local neuronal ensembles.

dot

Caption: Putative downstream signaling pathways modulated by this compound.

Conclusion

This compound is a highly selective and potent negative allosteric modulator of GluN2C/2D-containing NMDA receptors. Its well-defined pharmacological profile, coupled with its modest brain permeability, establishes it as a critical tool for the functional dissection of neural circuits where these specific NMDA receptor subtypes are expressed. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their investigations of NMDA receptor pharmacology and its role in neurological and psychiatric disorders. Further research into the downstream signaling pathways specifically modulated by GluN2C and GluN2D subunits will continue to enhance the utility of selective NAMs like this compound.

References

An In-depth Technical Guide to NAB-14: A Selective GluN2C/2D Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAB-14 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] Its remarkable selectivity over GluN2A and GluN2B subunits makes it a valuable pharmacological tool for dissecting the physiological roles of GluN2C/2D-containing NMDA receptors in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for the characterization of this compound and a summary of its known mechanism of action and effects on synaptic transmission are presented.

Chemical Structure and Properties

This compound, with the IUPAC name 4-((1H-indol-7-yl)carbamoyl)phenyl diethylcarbamate, is a small molecule belonging to the N-aryl benzamide class of compounds.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-((1H-indol-7-yl)carbamoyl)phenyl diethylcarbamate | [2] |

| Synonyms | NAB14, NAB 14 | [2] |

| CAS Number | 1237541-73-9 | |

| Molecular Formula | C₂₀H₂₁N₃O₃ | |

| Molecular Weight | 351.40 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| SMILES | O=C(OC1=CC=C(C(NC2=CC=CC3=C2NC=C3)=O)C=C1)N(CC)CC |

Pharmacological Properties

This compound is a non-competitive antagonist that acts as a negative allosteric modulator of NMDA receptors. Its primary pharmacological characteristics are detailed in the following table.

| Parameter | Value | Reference |

| Mechanism of Action | Negative Allosteric Modulator of GluN2C/2D-containing NMDA receptors | |

| IC₅₀ (GluN1/GluN2D) | 580 nM | |

| IC₅₀ (GluN1/GluN2C) | Similar potency to GluN1/GluN2D | |

| Selectivity | >800-fold selective for GluN2C/2D over GluN2A and GluN2B | |

| Effect on Synaptic Transmission | Inhibits GluN2D-mediated synaptic currents in hippocampal interneurons and subthalamic nucleus neurons. | |

| Blood-Brain Barrier | Capable of crossing the blood-brain barrier. |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on NMDA receptors through a negative allosteric mechanism. This means it binds to a site on the receptor that is distinct from the agonist (glutamate and glycine) binding sites. This binding event induces a conformational change in the receptor, reducing the probability of the ion channel opening, thereby decreasing the influx of Ca²⁺ into the neuron. The high selectivity of this compound for GluN2C and GluN2D subunits allows for the specific modulation of neuronal circuits where these subunits are predominantly expressed, such as in certain populations of interneurons.

The downstream signaling cascade following the activation of GluN2C/2D-containing NMDA receptors is complex and can lead to various cellular responses, including changes in gene expression and synaptic plasticity. By inhibiting the initial Ca²⁺ influx, this compound effectively dampens these downstream signaling events in a subunit-selective manner.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to determine the potency and selectivity of this compound on different NMDA receptor subtypes expressed in Xenopus oocytes.

Experimental Workflow:

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and one of GluN2A, GluN2B, GluN2C, or GluN2D).

-

Incubation: Injected oocytes are incubated for 2-4 days at 16-18°C in Barth's solution to allow for receptor expression.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., 90 mM NaCl, 1 mM KCl, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).

-

Electrode Impalement: The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.

-

Data Acquisition: Currents are elicited by the application of glutamate and glycine. A baseline current is established before the application of this compound.

-

This compound Application: this compound is applied at various concentrations to determine its inhibitory effect on the agonist-induced current.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Recording in HEK293 Cells

This method provides a more detailed analysis of the kinetics of this compound's interaction with NMDA receptors expressed in a mammalian cell line.

Experimental Workflow:

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired NMDA receptor subunits.

-

Recording Setup: A coverslip with transfected cells is placed in a recording chamber on an inverted microscope and perfused with an external solution (e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution (e.g., 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2).

-

Whole-Cell Configuration: A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Voltage Clamping: The cell is voltage-clamped at a holding potential of -70 mV.

-

Data Acquisition: NMDA receptor-mediated currents are evoked by rapid application of glutamate and glycine.

-

This compound Application: this compound is co-applied with the agonists to assess its effect on the current amplitude and kinetics.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route is outlined below.

Synthetic Scheme:

General Procedure:

-

Carbamoylation: 4-Hydroxybenzoic acid is reacted with diethylcarbamoyl chloride in the presence of a suitable base (e.g., triethylamine) to form 4-(diethylcarbamoyloxy)benzoic acid.

-

Acid Chloride Formation: The resulting carboxylic acid is converted to its corresponding acid chloride, 4-(diethylcarbamoyloxy)benzoyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Amide Coupling: The final step involves the coupling of the acid chloride with 7-aminoindole in the presence of a base to yield this compound.

Conclusion

This compound is a highly selective and potent negative allosteric modulator of GluN2C/2D-containing NMDA receptors. Its well-defined chemical structure and pharmacological properties make it an indispensable tool for investigating the roles of these specific NMDA receptor subtypes in neuronal function and dysfunction. The experimental protocols provided in this guide offer a framework for the further characterization and utilization of this compound in neuroscience research and drug discovery efforts targeting neurological and psychiatric disorders.

References

- 1. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]

NAB-14: A Novel Negative Allosteric Modulator with High Selectivity for GluN2C/2D-Containing NMDA Receptors

A Technical Whitepaper for Drug Discovery Professionals

Abstract

N-Methyl-D-aspartate receptors (NMDARs) are critical mediators of excitatory synaptic transmission in the central nervous system and have been implicated in a wide array of neurological and psychiatric disorders. The diverse functional roles of NMDARs are largely dictated by the subunit composition, particularly the nature of the GluN2 subunit (GluN2A-D). The development of subtype-selective NMDAR modulators is a key objective in modern neuropharmacology. This document details the discovery and initial characterization of NAB-14, a novel N-aryl benzamide (NAB) derivative. This compound is a potent and highly selective negative allosteric modulator (NAM) of GluN2C- and GluN2D-containing NMDARs. This whitepaper provides a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental protocols utilized in its initial characterization.

Discovery of this compound

This compound was identified from a series of N-aryl benzamide compounds designed to selectively target NMDARs containing the GluN2C and GluN2D subunits.[1][2] The core structure was systematically modified to optimize potency, selectivity, and drug-like properties.[1] this compound (carbamate 14) emerged as the lead compound, demonstrating a superior combination of efficacy, potency, selectivity, and solubility.[1] It is an orally active compound with the ability to cross the blood-brain barrier.[3]

Pharmacological Characterization

The initial characterization of this compound involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacokinetic profile.

Potency and Selectivity

This compound exhibits a high degree of selectivity for GluN2C/2D-containing NMDARs over those containing GluN2A and GluN2B subunits. The inhibitory activity of this compound was quantified using two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes expressing different NMDAR subunit combinations.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor Subunit Composition | IC50 (nM) | Selectivity vs. GluN2A/2B |

| GluN1/GluN2D | 580 | >800-fold |

| GluN1/GluN2C | Not explicitly quantified, but similar high selectivity is reported. | >800-fold |

| GluN1/GluN2A | > 500 µM (estimated) | - |

| GluN1/GluN2B | > 500 µM (estimated) | - |

| GluN1/GluN2A/GluN2C (triheteromeric) | 15 µM | - |

Effects on Synaptic Transmission

This compound's functional impact on synaptic activity was assessed in brain slices. The compound was shown to inhibit GluN2D-mediated synaptic currents in rat subthalamic neurons and mouse hippocampal interneurons. Conversely, it had no effect on synaptic transmission in hippocampal pyramidal neurons, which do not express GluN2C or GluN2D.

Table 2: Effects of this compound on Excitatory Postsynaptic Currents (EPSCs)

| Parameter | Condition | Result |

| Peak EPSC Amplitude | 10 µM this compound | Reduced to 55 ± 3.0% of control |

| EPSC Deactivation (τW) | 10 µM this compound | Significantly reduced from 150 ± 12 ms to 101 ± 14 ms |

| Interneuron EPSC Peak Amplitude | 10 µM this compound | Decreased to 59 ± 9.9% of control |

| Interneuron EPSC Charge Transfer | 10 µM this compound | Decreased to 63 ± 9.7% of control |

Pharmacokinetics

Oral administration of this compound in rodents demonstrated good systemic exposure and brain permeability.

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Species | Dose (p.o.) | Peak Brain Free Concentration |

| Mouse | 20 mg/kg | 3.2 nM |

| Rat | 20 mg/kg | 3.8 nM |

Mechanism of Action

This compound functions as a non-competitive negative allosteric modulator of GluN2C/2D-containing NMDARs. This indicates that it does not compete with the agonist (glutamate) or co-agonist (glycine) for their binding sites. Site-directed mutagenesis studies suggest that the structural determinants for this compound's inhibitory action are located within the M1 transmembrane helix of the GluN2D subunit.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol was utilized to determine the potency and selectivity of this compound on different NMDAR subunit combinations.

-

Xenopus laevis Oocyte Preparation: Oocytes are surgically removed and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding for human GluN1 and one of the GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).

-

Incubation: Injected oocytes are incubated at 16°C in Barth's solution.

-

TEVC Recording:

-

Oocytes are placed in a recording chamber and perfused with a solution containing 90 mM NaCl, 1 mM KCl, 1 mM MgCl₂, 10 mM HEPES, and 0.5 mM BaCl₂, pH 7.4.

-

Whole-cell currents are recorded at a holding potential of -40 mV.

-

A baseline response is established by applying a solution containing 100 µM glutamate and 30 µM glycine.

-

This compound is co-applied with the agonists at varying concentrations to determine the concentration-response relationship.

-

-

Data Analysis: The inhibitory response is calculated as a percentage of the initial agonist-evoked current. Data are fitted with the Hill equation to determine the IC50.

Electrophysiology in Neuronal Cultures and Brain Slices

These experiments were conducted to assess the effect of this compound on native NMDAR-mediated synaptic currents.

-

Slice Preparation: Coronal brain slices containing the hippocampus or subthalamic nucleus are prepared from rodents.

-

Cell Identification: Individual neurons (e.g., hippocampal interneurons) are identified for whole-cell patch-clamp recording.

-

Recording of Synaptic Currents:

-

NMDAR-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated.

-

A baseline of evoked EPSCs is recorded.

-

The brain slice is perfused with a solution containing this compound (e.g., 10 µM) and the effect on EPSC amplitude, decay kinetics (τW), and charge transfer is measured.

-

-

Data Analysis: The parameters of the EPSCs before and after this compound application are compared using appropriate statistical tests.

In Vivo Pharmacokinetic Studies

These studies were performed to evaluate the oral bioavailability and brain penetration of this compound.

-

Animal Dosing: this compound is administered to mice and rats via oral gavage (p.o.).

-

Sample Collection: At various time points post-administration, blood and brain tissue are collected.

-

Bioanalysis: The concentration of this compound in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters, including peak concentration (Cmax) and time to peak concentration (Tmax), are calculated for both plasma and brain tissue. The brain-to-plasma ratio is determined to assess brain penetration.

Conclusion

This compound is a novel and valuable pharmacological tool for the study of GluN2C- and GluN2D-containing NMDARs. Its high selectivity and favorable pharmacokinetic properties make it a promising lead compound for the development of therapeutics targeting neurological disorders where these specific NMDAR subtypes are implicated. Further research is warranted to fully elucidate its therapeutic potential and to explore its effects in various disease models.

References

- 1. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of NAB-14: A Selective Negative Allosteric Modulator of GluN2C/2D-Containing NMDA Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NAB-14 is a potent and selective, orally bioavailable, non-competitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3] With greater than 800-fold selectivity for GluN2C/2D over GluN2A and GluN2B subunits, this compound presents a valuable pharmacological tool for the investigation of the physiological and pathological roles of GluN2C/2D-containing NMDA receptors.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental methodologies for its characterization.

Introduction

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system (CNS). NMDARs are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse functional roles of NMDARs are, in part, determined by the specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) incorporated into the receptor complex. The distinct expression patterns and functional properties of these subunits make them attractive targets for the development of subtype-selective modulators for the treatment of various neurological and psychiatric disorders.

This compound, a member of the N-aryl benzamide class of compounds, has emerged as a highly selective NAM for GluN2C and GluN2D-containing NMDARs. This selectivity allows for the targeted modulation of specific neuronal circuits where these subunits are expressed, such as in hippocampal interneurons and subthalamic nucleus neurons, without affecting the more widespread GluN2A- and GluN2B-containing receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| IC₅₀ | GluN1/GluN2D | 580 nM | Two-Electrode Voltage Clamp (TEVC) in mammalian cells | |

| IC₅₀ | GluN1/GluN2A | > 500 µM | Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | |

| IC₅₀ | GluN1/GluN2B | > 500 µM | Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | |

| Selectivity | GluN2C/2D vs. GluN2A/2B | > 800-fold | Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | |

| IC₅₀ | GluN1/GluN2A/GluN2C (triheteromer) | 15 µM | Two-Electrode Voltage Clamp (TEVC) | |

| IC₅₀ | GluN1/GluN2C (diheteromer) | 5.1 µM | Two-Electrode Voltage Clamp (TEVC) |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose and Route | Peak Brain Free Concentration | Reference |

| Mouse | 20 mg/kg, p.o. | 3.2 nM | |

| Rat | 20 mg/kg, p.o. | 3.8 nM |

Mechanism of Action

This compound acts as a non-competitive negative allosteric modulator of GluN2C/2D-containing NMDARs. This means that it does not compete with the binding of the endogenous agonists, glutamate and glycine. Site-directed mutagenesis studies have indicated that the structural determinants for this compound's inhibitory activity reside within the M1 transmembrane helix of the GluN2D subunit.

The proposed mechanism of action involves this compound binding to an allosteric site on the receptor, which in turn induces a conformational change that reduces the channel's open probability, thereby inhibiting ion flux.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to determine the potency and selectivity of this compound on different NMDA receptor subtypes.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired human GluN1 and GluN2 subunits.

-

Incubation: Incubate oocytes at 18°C for 24-72 hours to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., 90 mM NaCl, 1 mM KCl, 1 mM CaCl₂, 0.5 mM BaCl₂, 10 mM HEPES, pH 7.4).

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

-

Clamp the membrane potential at -70 mV.

-

Apply a maximal concentration of glutamate (100 µM) and glycine (30 µM) to elicit a peak current response.

-

Co-apply increasing concentrations of this compound with the agonists to determine the concentration-dependent inhibition.

-

-

Data Analysis: Plot the concentration-response data and fit to the Hill equation to determine the IC₅₀ value.

Site-Directed Mutagenesis

This technique is employed to identify the amino acid residues critical for this compound's activity.

Methodology:

-

Template Plasmid: Use a plasmid containing the cDNA for the GluN2D subunit as a template.

-

Primer Design: Design mutagenic primers that introduce a specific amino acid substitution in the M1 transmembrane helix.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid with the desired mutation.

-

Template Digestion: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme.

-

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

-

Plasmid Purification and Sequencing: Purify the plasmid DNA and verify the mutation by DNA sequencing.

-

Functional Analysis: Co-express the mutated GluN2D subunit with the GluN1 subunit in Xenopus oocytes and perform TEVC recordings to assess the effect of the mutation on this compound potency.

In Vivo Electrophysiology

This protocol is used to evaluate the effect of this compound on synaptic transmission in specific brain regions.

Methodology:

-

Animal Preparation: Anesthetize a rat or mouse and place it in a stereotaxic frame.

-

Craniotomy: Perform a craniotomy over the brain region of interest (e.g., hippocampus or subthalamic nucleus).

-

Electrode Placement: Lower a recording electrode into the target region to record synaptic currents (e.g., excitatory postsynaptic currents, EPSCs).

-

Drug Administration: Administer this compound systemically (e.g., via oral gavage) or apply it locally to the brain slice.

-

Data Recording: Record synaptic activity before and after drug administration to assess the effect of this compound on synaptic transmission.

-

Data Analysis: Analyze the amplitude and frequency of synaptic events to quantify the inhibitory effect of this compound.

Safety and Toxicology

There is currently no publicly available information on the safety and toxicology profile of this compound. Further studies are required to evaluate its potential adverse effects and to establish a therapeutic window.

Conclusion

This compound is a highly selective and potent negative allosteric modulator of GluN2C/2D-containing NMDA receptors. Its favorable pharmacokinetic properties, including oral bioavailability and brain permeability, make it a valuable research tool for elucidating the roles of these specific NMDA receptor subtypes in brain function and disease. Further investigation into its safety and toxicology profile is necessary to determine its potential as a therapeutic agent.

References

- 1. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Delving into the Subunit Selectivity of NAB-14 for GluN2C/2D-Containing NMDA Receptors

A Technical Guide for Neuroscientists and Drug Development Professionals

This technical guide provides an in-depth analysis of NAB-14, a negative allosteric modulator (NAM) with notable selectivity for NMDA receptors (NMDARs) incorporating the GluN2C and GluN2D subunits. Understanding the nuanced pharmacology of compounds like this compound is critical for the development of targeted therapeutics for neurological disorders where specific NMDAR subtypes are implicated. This document outlines the quantitative selectivity profile of this compound, details the experimental methodologies used for its characterization, and visualizes key concepts through structured diagrams.

Quantitative Selectivity Profile of this compound

This compound exhibits a significant preference for NMDARs containing GluN2C or GluN2D subunits over those with GluN2A or GluN2B subunits. The following tables summarize the key quantitative data that establishes this selectivity.

Table 1: Inhibitory Potency of this compound at Diheteromeric NMDA Receptors

| Receptor Subunit Composition | IC₅₀ (nM) | Fold Selectivity (over GluN2A/2B) |

| GluN1/GluN2A | > 500,000 | - |

| GluN1/GluN2B | > 500,000 | - |

| GluN1/GluN2C | Not explicitly quantified, but potent inhibition observed | >800[1][2] |

| GluN1/GluN2D | 580[1][2] | >800[1] |

Table 2: Inhibitory Potency of this compound at Triheteromeric NMDA Receptors

| Receptor Subunit Composition | IC₅₀ (µM) |

| GluN1/GluN2A/GluN2C | 15 |

| GluN1/GluN2B/GluN2C | 5.1 |

Note: this compound demonstrates that it can inhibit triheteromeric NMDARs, which are common in native brain tissue, although with reduced potency compared to diheteromeric GluN1/GluN2D receptors.

Mechanism of Action and Structural Determinants

This compound functions as a non-competitive, negative allosteric modulator of GluN2C/2D-containing NMDARs. Its mechanism does not involve direct competition with the glutamate or glycine binding sites. Site-directed mutagenesis studies have indicated that the structural determinants for this compound's inhibitory activity are located within the M1 transmembrane helix of the GluN2D subunit. This suggests a potential binding site within the transmembrane domain of the receptor, a region that differs between GluN2 subunits and can be exploited for achieving subtype selectivity.

Experimental Protocols

The following section details the primary experimental method used to determine the subunit selectivity of this compound.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing the pharmacology of ion channels, including NMDARs.

Objective: To determine the concentration-dependent inhibition of this compound on different NMDAR subunit combinations.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for human GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits

-

Recording solution (e.g., BaCl₂-based solution to minimize endogenous chloride currents)

-

Agonists: Glutamate and Glycine

-

Test compound: this compound dissolved in DMSO and diluted in recording solution

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1 + GluN2A, GluN1 + GluN2B, etc.).

-

Incubate oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with the recording solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -40 to -70 mV.

-

-

Data Acquisition:

-

Establish a baseline current by applying a maximal concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).

-

Co-apply increasing concentrations of this compound with the agonists.

-

Record the resulting current responses.

-

-

Data Analysis:

-

Measure the peak current amplitude at each this compound concentration.

-

Normalize the current responses to the maximal response elicited by the agonists alone.

-

Plot the normalized current as a function of this compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.

-

Visualizations

The following diagrams illustrate key conceptual frameworks related to this compound's selectivity and its experimental determination.

Figure 1. this compound's preferential interaction with GluN2C/2D subunits.

Figure 2. Workflow for TEVC-based selectivity profiling.

Conclusion

This compound is a valuable pharmacological tool for dissecting the physiological and pathological roles of GluN2C- and GluN2D-containing NMDARs. Its high degree of selectivity, coupled with modest brain permeability, makes it a promising lead compound for the development of novel therapeutics. The data and protocols presented here provide a comprehensive foundation for researchers utilizing this compound to explore the intricate functions of specific NMDAR subtypes in the central nervous system.

References

- 1. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Distribution of GluN2C and GluN2D Subunits in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the neuronal and glial populations expressing the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. Understanding the precise localization of these subunits is critical for elucidating their physiological roles and for the development of targeted therapeutics for neurological and psychiatric disorders. This document summarizes quantitative expression data, details key experimental methodologies, and visualizes associated signaling pathways.

Expression of GluN2C and GluN2D Subunits: A Quantitative Overview

The expression of GluN2C and GluN2D subunits exhibits distinct spatial and cell-type-specific patterns throughout the central nervous system. While both are less ubiquitously expressed than GluN2A and GluN2B, their restricted distribution points to specialized functions in neuronal circuit modulation.

GluN2C Subunit Expression

The GluN2C subunit is prominently expressed in the cerebellum, thalamus, and olfactory bulb.[1][2] In the telencephalon, its expression is more nuanced, with a predominant localization in glial cells in several regions.[1][3]

Table 1: Quantitative Expression of GluN2C mRNA in Various Brain Regions and Cell Types

| Brain Region | Cell Type | Expression Level/Percentage of Co-localization | Reference |

| Telencephalon | |||

| Cerebral Cortex | Glial Cells (Astrocytes) | Predominant cell type expressing GluN2C mRNA. | [1] |

| Neurons | Generally absent, except in specific populations. | ||

| Hippocampus | Glial Cells (Astrocytes) | Predominant cell type expressing GluN2C mRNA. | |

| Striatum | Glial Cells (Astrocytes) | Predominant cell type expressing GluN2C mRNA. | |

| GFAP-negative/NeuN-negative cells | 20 ± 2.5% express GluN2C mRNA. | ||

| Amygdala | GFAP-negative/NeuN-negative cells | 24 ± 1.2% express GluN2C mRNA. | |

| Globus Pallidus | Neurons (NeuN-positive) | 47 ± 7.8% of neurons express GluN2C mRNA. | |

| Parvalbumin (PV)-positive neurons | Express GluN2C. | ||

| Olfactory Bulb | Mitral Cells and Glomerular Layer | Moderate expression. | |

| Diencephalon | |||

| Thalamus | Neurons | Moderate expression in various lateral nuclei. Co-localizes with GluN2D. | |

| Nucleus Reticularis Thalami (nRT) | Enriched expression in PV-positive neurons. | ||

| Cerebellum | |||

| Granule Cells | High expression. | ||

| Brainstem | |||

| Substantia Nigra | Parvalbumin (PV)-positive neurons | Express GluN2C. | |

| Ventral Pallidum | Parvalbumin (PV)-positive neurons | Express GluN2C. |

GluN2D Subunit Expression

The GluN2D subunit shows widespread expression during embryonic and early postnatal development, which becomes more restricted in the adult brain. In adulthood, it is notably enriched in interneuron populations.

Table 2: Quantitative Expression of GluN2D mRNA and Protein in Various Brain Regions and Cell Types

| Brain Region | Cell Type | Expression Level/Percentage of Co-localization | Reference |

| Telencephalon | |||

| Cerebral Cortex | Interneurons (GAD67-positive) | Predominant neuronal population expressing GluN2D mRNA. | |

| Hippocampus | Interneurons (including PV-positive and somatostatin-positive) | Express GluN2D mRNA. | |

| Hilar Interneurons | Moderately intense mRNA expression in a subset of neurons. | ||

| Diencephalon | |||

| Thalamus | Neurons | Co-localizes with GluN2C. | |

| Subthalamic Nucleus (STN) | Neurons | High expression of dendritic GluN2D. | |

| Basal Ganglia | |||

| Various Nuclei | Prominent expression. | ||

| Brainstem | |||

| Substantia Nigra | Dopaminergic Neurons | Forms functional channels. | |

| Spinal Cord | |||

| Dorsal Horn | Neuropil and Soma | Higher expression in the superficial dorsal horn (SDH) vs. deep dorsal horn (DDH) in male rats (SDH/DDH ratio: 1.24 ± 0.06). |

Experimental Protocols

The identification and quantification of GluN2C and GluN2D subunit expression rely on a combination of molecular, histological, and electrophysiological techniques. This section provides detailed methodologies for key experiments.

Fluorescence In Situ Hybridization (FISH) for GluN2C/2D mRNA Detection

This protocol is adapted from established methods for detecting specific mRNA transcripts in brain tissue.

Experimental Workflow for Fluorescence In Situ Hybridization

Figure 1. Workflow for Fluorescence In Situ Hybridization.

1. Tissue Preparation:

-

Anesthetize adult mouse and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in 15% and 30% sucrose in PBS at 4°C until it sinks.

-

Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze rapidly.

2. Cryosectioning:

-

Cut 20 µm coronal sections using a cryostat.

-

Mount sections onto Superfrost Plus slides and air dry.

3. Pre-hybridization:

-

Wash sections in PBS.

-

Treat with proteinase K to improve probe accessibility.

-

Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.

-

Dehydrate through an ethanol series.

4. Hybridization:

-

Prepare a hybridization buffer containing 50% formamide, SSC, Denhardt's solution, yeast tRNA, and salmon sperm DNA.

-

Dilute digoxigenin (DIG)-labeled antisense riboprobes for GluN2C or GluN2D in the hybridization buffer.

-

Apply the probe solution to the sections, cover with a coverslip, and incubate overnight at 65°C in a humidified chamber.

5. Post-hybridization Washes:

-

Perform stringent washes in SSC and formamide at 65°C to remove non-specifically bound probe.

-

Treat with RNase A to digest any remaining single-stranded RNA probe.

6. Immunohistochemistry:

-

Block non-specific antibody binding with a blocking solution (e.g., 10% normal serum in PBS with Triton X-100).

-

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore overnight at 4°C.

7. Signal Detection:

-

For fluorescent detection, use a tyramide signal amplification (TSA) system for enhanced sensitivity.

-

Mount with a DAPI-containing mounting medium to visualize cell nuclei.

8. Imaging:

-

Acquire images using a confocal or fluorescence microscope.

Immunohistochemistry (IHC) for GluN2C/2D Protein Detection

This protocol is a standard procedure for localizing proteins in fixed brain tissue.

Experimental Workflow for Immunohistochemistry

References

- 1. Inhibition of GluN2D-Containing NMDA Receptors Protects Dopaminergic Neurons against 6-OHDA-Induced Neurotoxicity via Activating ERK/NRF2/HO-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In the telencephalon, GluN2C NMDA receptor subunit mRNA is predominately expressed in glial cells and GluN2D mRNA in interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Neuronal and Glial Expression of GluN2C and GluN2D NMDA Receptor Subun" by Hassan Alsaad [digitalcommons.unmc.edu]

Unlocking Precision in Neuromodulation: A Technical Guide to the Therapeutic Potential of NAB-14

For Immediate Release

This technical guide provides a comprehensive overview of NAB-14, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. Tailored for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of this compound, its potential therapeutic applications in neurological and psychiatric disorders, detailed experimental protocols for its characterization, and a summary of its quantitative data.

Introduction to this compound: A Novel Modulator of NMDA Receptor Function

This compound is a prototypical compound from a series of N-aryl benzamide (NAB) derivatives designed to selectively inhibit NMDA receptors incorporating GluN2C and/or GluN2D subunits.[1][2] NMDA receptors are critical mediators of excitatory synaptic transmission and plasticity in the central nervous system, and their dysfunction has been implicated in a range of neurological and psychiatric disorders.[3][4] The diverse functional roles of NMDA receptors are largely determined by their subunit composition, particularly the type of GluN2 subunit (A-D) they contain.[3] this compound's high selectivity for GluN2C/2D-containing receptors offers a promising avenue for targeted therapeutic intervention with potentially fewer side effects than non-selective NMDA receptor antagonists.

Mechanism of Action: Allosteric Modulation of GluN2C/2D Subunits

This compound functions as a negative allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the glutamate or glycine agonist binding sites. This binding event reduces the channel's opening probability in response to agonist binding, thereby decreasing the influx of calcium ions. Site-directed mutagenesis studies have suggested that the structural determinants for this compound's inhibitory action are located within the M1 transmembrane helix of the GluN2D subunit. This selective inhibition of GluN2C/2D-containing NMDA receptors allows for the precise modulation of specific neuronal circuits where these subunits are expressed.

Potential Therapeutic Applications

The unique expression pattern of GluN2C and GluN2D subunits in the brain, predominantly in specific types of interneurons and certain brain regions like the cerebellum, subthalamic nucleus, and hippocampus, points to several potential therapeutic applications for a selective NAM like this compound. While clinical trial data for this compound is not yet available, preclinical evidence and the known roles of GluN2C/2D subunits suggest its potential in the following areas:

-

Schizophrenia: Aberrant NMDA receptor function is a key hypothesis in the pathophysiology of schizophrenia. Since GluN2D is expressed in cortical interneurons, which are implicated in the disease, modulating their activity with a NAM like this compound could potentially help to restore the balance of excitation and inhibition in the cortex. Animal models of schizophrenia, often utilizing NMDA receptor antagonists like phencyclidine (PCP) or ketamine, provide a platform to investigate the therapeutic potential of compounds like this compound.

-

Movement Disorders: The subthalamic nucleus, a key node in the basal ganglia circuitry implicated in movement control, expresses GluN2D-containing NMDA receptors. Preclinical studies have shown that this compound can inhibit synaptic currents in subthalamic neurons. This suggests a potential therapeutic role for this compound in movement disorders such as Parkinson's disease, where abnormal activity in the subthalamic nucleus is a hallmark.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Receptor Subtype | Cell Type | Reference |

| IC50 | 580 nM | GluN1/GluN2D | Mammalian Cells | |

| Selectivity | >800-fold | GluN2C/2D over GluN2A/2B | Xenopus Oocytes | |

| Inhibition of triheteromeric receptors | Modest reduction in potency and efficacy compared to diheteromeric receptors | GluN1/GluN2A/GluN2C | N/A |

Table 1: Potency and Selectivity of this compound

| Parameter | Effect of 10 µM this compound | Neuron Type | Brain Region | Reference |

| Peak Amplitude of Evoked EPSCs | Reduced to 55 ± 3.0% of control | Pyramidal Neurons | N/A | |

| Weighted Time Constant (τW) of EPSC Deactivation | Significantly reduced | Pyramidal Neurons | N/A | |

| Peak Amplitude of Interneuron EPSCs | Decreased to 59 ± 9.9% of control | Interneurons | Hippocampus | |

| Charge Transfer of Interneuron EPSCs | Decreased to 63 ± 9.7% of control | Interneurons | Hippocampus | |

| τW for Interneuron EPSCs | Decreased from 150 ± 12 ms to 101 ± 14 ms | Interneurons | Hippocampus |

Table 2: Electrophysiological Effects of this compound on Synaptic Transmission

| Parameter | Mouse | Rat | Reference |

| Dose | 20 mg/kg (p.o.) | 20 mg/kg (p.o.) | |

| Peak Brain Free Concentration | 3.2 nM | 3.8 nM |

Table 3: Pharmacokinetic Properties of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and similar compounds.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for characterizing the pharmacological properties of ion channels, such as NMDA receptors, expressed in a heterologous system.

Objective: To determine the potency and selectivity of a compound on different NMDA receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for NMDA receptor subunits (GluN1, GluN2A, GluN2B, GluN2C, GluN2D)

-

Microinjection setup

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Recording chamber and perfusion system

-

Recording solution (e.g., BaCl2-based solution to minimize endogenous chloride currents)

-

Agonist solutions (glutamate and glycine)

-

Test compound solutions (e.g., this compound)

Procedure:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and defolliculate them using collagenase treatment.

-

cRNA Injection: Inject oocytes with a mixture of cRNAs for the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply a solution containing saturating concentrations of glutamate and glycine to elicit a maximal current response.

-

Co-apply the agonist solution with increasing concentrations of the test compound (this compound) to determine its inhibitory effect.

-

-

Data Analysis:

-

Measure the peak current amplitude at each compound concentration.

-

Normalize the current responses to the maximal response in the absence of the compound.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Repeat the procedure for all NMDA receptor subtypes to assess selectivity.

-

Whole-Cell Patch-Clamp Recordings in Rodent Brain Slices

This technique allows for the study of synaptic transmission and the effects of pharmacological agents in a more physiologically relevant context.

Objective: To investigate the effect of this compound on NMDA receptor-mediated synaptic currents in specific neuronal populations.

Materials:

-

Rodent (rat or mouse)

-

Vibrating microtome (vibratome)

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording

-

Recording chamber with perfusion system

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Borosilicate glass capillaries for pulling patch pipettes

-

Internal solution for patch pipettes (e.g., cesium-based to block potassium channels)

-

Pharmacological agents (e.g., AMPA receptor antagonist, GABAA receptor antagonist, this compound)

Procedure:

-

Brain Slice Preparation:

-

Anesthetize and decapitate the rodent.

-

Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.

-

Cut coronal or sagittal slices (typically 300 µm thick) of the brain region of interest (e.g., hippocampus, subthalamic nucleus) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.

-

Identify the target neuron (e.g., a hippocampal interneuron) using infrared differential interference contrast (IR-DIC) microscopy.

-

Approach the neuron with a patch pipette filled with internal solution and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a desired holding potential (e.g., +40 mV to relieve the magnesium block of NMDA receptors).

-

Electrically stimulate afferent fibers to evoke excitatory postsynaptic currents (EPSCs).

-

Pharmacologically isolate NMDA receptor-mediated EPSCs by applying an AMPA receptor antagonist (e.g., CNQX) and a GABAA receptor antagonist (e.g., picrotoxin).

-

Record baseline NMDA receptor EPSCs.

-

Bath-apply this compound and record the effect on the EPSC amplitude and kinetics.

-

-

Data Analysis:

-

Measure the peak amplitude, decay time constant, and charge transfer of the NMDA receptor EPSCs before and after the application of this compound.

-

Perform statistical analysis to determine the significance of any observed effects.

-

Site-Directed Mutagenesis of NMDA Receptor Subunits

This molecular biology technique is used to identify the specific amino acid residues involved in the binding and action of a compound.

Objective: To identify the binding site of this compound on the GluN2D subunit.

Materials:

-

Plasmid DNA containing the cDNA for the NMDA receptor subunit of interest (e.g., GluN2D)

-

Mutagenic oligonucleotide primers containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

-

DNA sequencing services

Procedure:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation (e.g., changing a specific amino acid to alanine) and flank the mutation site.

-

Mutagenesis PCR:

-

Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform thermal cycling to amplify the entire plasmid, incorporating the mutation.

-

-

DpnI Digestion:

-

Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from E. coli. The newly synthesized, mutated DNA is unmethylated and will not be digested.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on a selective agar plate and incubate overnight.

-

-

Verification:

-

Select several bacterial colonies and isolate the plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

-

Functional Analysis:

-

Express the mutated receptor in Xenopus oocytes or mammalian cells and perform electrophysiological recordings to assess the effect of the mutation on the inhibitory activity of this compound.

-

Mandatory Visualizations

References

- 1. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 2. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NAB-14 in the Investigation of Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and cognitive function. A key player in synaptic plasticity is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel that is critical for the induction of both long-term potentiation (LTP) and long-term depression (LTD). The diverse subunit composition of NMDA receptors allows for a wide range of functional properties and signaling outcomes. NAB-14 is a novel negative allosteric modulator (NAM) with high selectivity for NMDA receptors containing the GluN2C or GluN2D subunits.[1] This selectivity makes this compound a valuable pharmacological tool for dissecting the specific roles of these understudied NMDA receptor subtypes in synaptic transmission and plasticity, particularly within interneuron circuits where they are predominantly expressed.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in studying synaptic plasticity.

This compound: A Selective Antagonist of GluN2C/2D-Containing NMDA Receptors

This compound is a potent and selective non-competitive antagonist of NMDA receptors that include the GluN2C or GluN2D subunits.[2] Its high selectivity allows for the targeted investigation of these specific receptor subtypes, which have distinct functional properties and expression patterns compared to the more ubiquitous GluN2A and GluN2B subunits.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's inhibitory action.

Table 1: Potency and Selectivity of this compound [1]

| Parameter | Value | Receptor Subunit(s) | Preparation |

| IC50 | 580 nM | GluN1/GluN2D | Recombinant mammalian cells |

| Selectivity | >800-fold | GluN2C/2D over GluN2A/2B | Recombinant Xenopus oocytes |

Table 2: Effects of this compound on Synaptic Transmission

| Neuron Type | This compound Concentration | Effect on Evoked EPSCs |

| Hippocampal Interneurons | 10 µM | Reduced peak amplitude to 59 ± 9.9% of control |

| Hippocampal Interneurons | 10 µM | Reduced charge transfer to 63 ± 9.7% of control |

| Hippocampal Interneurons | 10 µM | Decreased weighted decay time constant (τW) from 150 ± 12 ms to 101 ± 14 ms |

Experimental Protocols for Studying this compound's Role in Synaptic Plasticity

While direct studies on the effects of this compound on LTP and LTD are not yet widely published, its known function as a GluN2C/2D antagonist allows for the design of experiments to investigate its role. The following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol is designed to assess the effect of this compound on long-term potentiation (LTP) in hippocampal interneurons, where GluN2C/2D subunits are expressed.

1. Slice Preparation:

-

Anesthetize and decapitate a young adult mouse (e.g., P21-P35 C57BL/6J).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 dextrose).

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 dextrose), oxygenated with 95% O2 / 5% CO2, and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Recording Setup:

-

Place a slice in a recording chamber on an upright microscope stage, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

-

Visualize interneurons in the stratum radiatum or stratum oriens of the CA1 region using differential interference contrast (DIC) optics.

-

Use borosilicate glass pipettes (3-6 MΩ) filled with an internal solution (e.g., in mM: 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA; pH 7.3, 290-300 mOsm).

3. Electrophysiological Recordings:

-

Establish a whole-cell patch-clamp configuration on a visually identified interneuron.

-

Record excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) in response to stimulation of Schaffer collaterals with a bipolar stimulating electrode.

-

Obtain a stable baseline recording of evoked responses for at least 20 minutes at a low stimulation frequency (e.g., 0.05 Hz).

4. LTP Induction and Application of this compound:

-

To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

To test the effect of this compound, bath-apply the compound at a desired concentration (e.g., 1-10 µM) starting 20 minutes before the LTP induction protocol and continue perfusion throughout the post-induction recording period.

-

In a control group of slices, perform the same LTP induction protocol with a vehicle control.

5. Data Analysis:

-

Monitor the EPSP slope or EPSC amplitude for at least 60 minutes post-induction.

-

Normalize the responses to the pre-induction baseline.

-

Compare the magnitude of LTP between the this compound treated group and the control group. A significant reduction in LTP in the presence of this compound would suggest that GluN2C/2D-containing NMDA receptors are involved in this form of synaptic plasticity in hippocampal interneurons.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathway of this compound and a typical experimental workflow.

Caption: Hypothesized signaling pathway of this compound in modulating synaptic plasticity.

Caption: Experimental workflow for assessing the effect of this compound on LTP.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacological toolkit for neuroscience research. Its high selectivity for GluN2C/2D-containing NMDA receptors provides a unique opportunity to elucidate the roles of these receptor subtypes in synaptic function and plasticity. While direct evidence of this compound's impact on LTP and LTD is still emerging, the protocols and conceptual framework provided in this guide offer a clear path for researchers to investigate these effects. Future studies utilizing this compound will be instrumental in understanding the contribution of interneuron plasticity to network oscillations, information processing, and the pathophysiology of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated. The continued exploration of subtype-selective modulators like this compound holds great promise for the development of novel therapeutic strategies targeting specific neural circuits.

References

- 1. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Activation of GluN2D-containing NMDA receptors promotes development of axons and axon-carrying dendrites of cortical interneurons | Semantic Scholar [semanticscholar.org]

Foundational Research on NAB-14: A Negative Allosteric Modulator of GluN2C/2D-Containing NMDA Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on NAB-14, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C and GluN2D subunits. This document details the quantitative data characterizing this compound's activity, the experimental protocols utilized in its study, and visual representations of its mechanism of action and relevant biological pathways.

Introduction to this compound and NMDA Receptor Function

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system.[1] They are typically heterotetramers composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D).[1] The specific GluN2 subunit composition dictates the receptor's functional properties, including agonist potency, channel kinetics, and pharmacology.[2]

The GluN2C and GluN2D subunits, in particular, exhibit distinct expression patterns, being found predominantly in interneurons within the hippocampus and cerebral cortex in the adult brain.[2] This restricted expression makes them attractive targets for therapeutic intervention with potentially fewer side effects than non-selective NMDAR modulators.

This compound is a prototypical compound from a series of N-aryl benzamide (NAB) derivatives identified as potent and selective negative allosteric modulators of GluN2C/2D-containing NMDARs.[1] As a non-competitive antagonist, this compound reduces receptor activity without competing with the binding of glutamate or glycine.

Quantitative Data Presentation

The following tables summarize the key quantitative data from foundational studies on this compound, providing a clear comparison of its potency and selectivity.

Table 1: Potency of this compound at Recombinant NMDA Receptor Subtypes

| Receptor Subtype | IC50 (nM) |

| GluN1/GluN2D | 580 |

| GluN1/GluN2C | >800-fold selective over GluN2A/B |

| GluN1/GluN2A | >50,000 |

| GluN1/GluN2B | >50,000 |

Table 2: Effect of this compound on NMDAR-mediated Excitatory Postsynaptic Currents (EPSCs)

| Cell Type | Parameter | Effect of 10 µM this compound |

| Subthalamic Nucleus Neurons | Peak EPSC Amplitude | Reduction to 55 ± 3.0% of baseline |

| Hippocampal Interneurons | Peak EPSC Amplitude | Reduction to 59 ± 9.9% of baseline |

| Hippocampal Interneurons | EPSC Charge Transfer | Reduction to 63 ± 9.7% of baseline |

| Hippocampal Interneurons | Weighted Deactivation Time Constant (τW) | Reduction from 150 ± 12 ms to 101 ± 14 ms |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research of this compound.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique was employed to determine the potency and selectivity of this compound on different recombinant NMDAR subtypes.

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes from Xenopus laevis are surgically removed and defolliculated by treatment with collagenase.

-

cRNA Injection: Oocytes are injected with cRNAs encoding rat GluN1-1a and one of the GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).

-

Incubation: Injected oocytes are incubated at 18°C in Barth's solution supplemented with antibiotics.

-

Electrophysiological Recording:

-

Recordings are performed 1-3 days post-injection.

-

Oocytes are placed in a recording chamber continuously perfused with a solution containing (in mM): 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl2, and 0.01 EDTA, pH 7.4.

-

Glass microelectrodes are filled with 3 M KCl.

-

The oocyte membrane is voltage-clamped at -40 mV.

-

Current responses are evoked by the application of 100 µM glutamate and 30 µM glycine.

-

-

Data Analysis: Concentration-response curves for this compound are generated by applying increasing concentrations of the compound in the presence of agonists. The IC50 values are determined by fitting the data to a logistic equation.

Whole-Cell Patch-Clamp Recordings in Mammalian Cells and Brain Slices

This method was used to assess the effect of this compound on NMDAR-mediated currents in a more physiological context.

Methodology:

-

Cell Culture (for recombinant receptors): HEK293 cells are transiently transfected with plasmids encoding GluN1 and the desired GluN2 subunit.

-

Brain Slice Preparation (for native receptors):

-

Acutely prepared coronal brain slices (300 µm) containing the hippocampus or subthalamic nucleus are obtained from rodents.

-

Slices are prepared in an ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

-

Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes and then at room temperature.

-

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed from visually identified neurons.

-

The external solution (aCSF) contains (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, and 25 glucose, saturated with 95% O2 / 5% CO2.

-

To isolate NMDAR-mediated currents, the AMPA receptor antagonist NBQX (10 µM) and the GABAA receptor antagonist picrotoxin (100 µM) are included.

-

The internal pipette solution contains (in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.4 Na-GTP, pH 7.25.

-

NMDAR-mediated EPSCs are evoked by electrical stimulation of afferent fibers.

-

-

Data Analysis: The peak amplitude, charge transfer, and deactivation kinetics of the EPSCs are measured before and after the application of this compound.

Site-Directed Mutagenesis

This technique was instrumental in identifying the binding site of this compound on the GluN2D subunit.

Methodology:

-

Plasmid Template: A plasmid containing the cDNA for the rat GluN2D subunit is used as the template.

-

Primer Design: Primers containing the desired point mutation in the M1 transmembrane helix region are designed.

-

PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase with the mutagenic primers.

-

Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated PCR product.

-

Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

-

Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.

-

Functional Analysis: The mutated GluN2D subunit is co-expressed with GluN1 in Xenopus oocytes, and the effect of this compound on the resulting NMDAR currents is evaluated using TEVC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and NMDA receptor function.

Caption: NMDA Receptor Activation Pathway.

Caption: this compound Mechanism of Action.

References